N-Désméthyl Tamoxifène Méthanethiosulfonate

Vue d'ensemble

Description

A sulfhydryl reactive metabolite of the anti-cancer drug Tamoxifen.

Applications De Recherche Scientifique

Traitement du cancer du sein

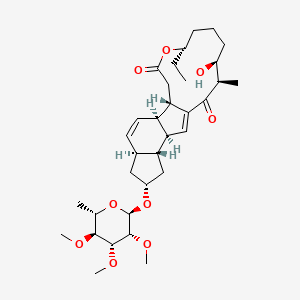

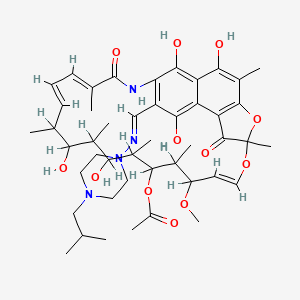

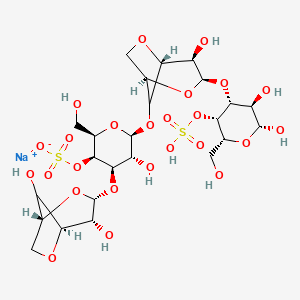

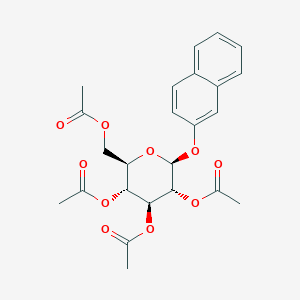

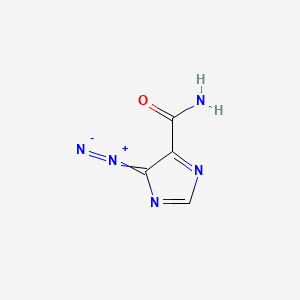

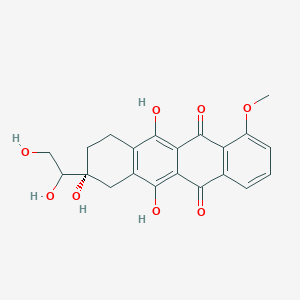

Le tamoxifène est largement utilisé dans le traitement du cancer du sein {svg_1} {svg_2}. Il est métabolisé par le cytochrome P-450 chez l'homme et les rongeurs pour former des métabolites actifs se liant aux récepteurs des œstrogènes, y compris le N-Désméthyl Tamoxifène {svg_3} {svg_4}. Ces métabolites peuvent contribuer à l'effet antitumoral du tamoxifène {svg_5}.

Surmonter la résistance au tamoxifène

La résistance au tamoxifène est un obstacle majeur dans la thérapie endocrinienne {svg_6}. L'analyse moléculaire de l'activité biologique du tamoxifène pourrait fournir le cadre nécessaire pour comprendre les effets complexes de ce médicament dans les cellules cibles {svg_7}. Le N-Désméthyl Tamoxifène, étant un métabolite du tamoxifène, pourrait potentiellement jouer un rôle dans la survenue de cette résistance.

Induction de l'apoptose

Le tamoxifène et ses métabolites ont été démontrés induire l'apoptose dans les cellules cancéreuses du sein humaines à la fois ER-positives et ER-négatives en activant la voie des caspases {svg_8}. Cela suggère que le N-Désméthyl Tamoxifène pourrait également jouer un rôle dans l'induction de l'apoptose dans les cellules cancéreuses.

4. Rôle dans la signalisation du récepteur des œstrogènes couplé aux protéines G Les voies de signalisation du récepteur des œstrogènes couplé aux protéines G émergent comme de nouvelles cibles thérapeutiques et indicateurs pronostiques pour le cancer du sein {svg_9}. En tant que métabolite actif du tamoxifène, le N-Désméthyl Tamoxifène pourrait potentiellement interagir avec ces voies.

Rôle dans la signalisation du récepteur des androgènes

Les voies de signalisation du récepteur des androgènes sont également suggérées comme étant impliquées dans le développement de la résistance au tamoxifène {svg_10}. Le N-Désméthyl Tamoxifène pourrait potentiellement jouer un rôle dans ces voies.

Rôle dans la signalisation Hedgehog

Les voies de signalisation Hedgehog sont un autre domaine d'intérêt dans la recherche sur le cancer du sein {svg_11}. Le N-Désméthyl Tamoxifène, en tant que métabolite du tamoxifène, pourrait potentiellement interagir avec ces voies.

Mécanisme D'action

Target of Action

N-Desmethyl Tamoxifen Methanethiosulfonate primarily targets the estrogen receptors (ERs) in the body . These receptors play a crucial role in the growth and development of certain types of breast cancer. The compound’s active metabolites have a high affinity for these receptors, which is several hundred times more than the parent compound .

Mode of Action

The compound interacts with its targets, the estrogen receptors, by competitively binding to them . This results in the formation of a nuclear complex that decreases DNA synthesis and inhibits estrogen effects . This interaction leads to changes in the cell, including a reduction in estrogen-dependent cell growth and proliferation .

Biochemical Pathways

The compound affects several biochemical pathways. One of the key pathways is the caspase pathway . The administration of N-Desmethyl Tamoxifen Methanethiosulfonate results in a time- and dose-dependent induction of caspase activity, which precedes apoptosis . This suggests that the compound may inhibit mammary carcinogenesis and tumor growth in vivo through the induction of caspase-dependent apoptosis .

Pharmacokinetics

N-Desmethyl Tamoxifen Methanethiosulfonate is extensively metabolized in the body, primarily by the cytochrome P450 enzymes . The compound is transformed into active metabolites, including 4-hydroxy N-Desmethyl Tamoxifen Methanethiosulfonate (also known as endoxifen), which are present in high levels in both the plasma and the tumor tissues . The biotransformation in humans is primarily attributable to the action of CYP 3A4 and CYP 2D6 .

Result of Action

The molecular and cellular effects of N-Desmethyl Tamoxifen Methanethiosulfonate’s action are significant. The compound’s interaction with the estrogen receptors and the subsequent changes in the cell lead to a reduction in estrogen-dependent cell growth and proliferation . Additionally, the compound induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative human breast cancer cells by activating the caspase pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Desmethyl Tamoxifen Methanethiosulfonate. For instance, the compound’s metabolism and, consequently, its efficacy can be affected by the patient’s cytochrome P450 2D6 genotype . Certain medications commonly prescribed to patients on tamoxifen therapy can also inhibit the production of endoxifen, one of the compound’s active metabolites . Therefore, these factors should be considered when administering N-Desmethyl Tamoxifen Methanethiosulfonate.

Analyse Biochimique

Biochemical Properties

N-Desmethyl Tamoxifen Methanethiosulfonate is involved in biochemical reactions that are crucial in the treatment of estrogen receptor-positive breast cancer. It interacts with various enzymes and proteins, including the cytochrome P450 enzymes, which play a significant role in its formation . The compound is further metabolized into endoxifen, which is considered the major active form of Tamoxifen in the body .

Cellular Effects

The effects of N-Desmethyl Tamoxifen Methanethiosulfonate on cells are primarily related to its role as a metabolite of Tamoxifen. Tamoxifen and its metabolites compete with estrogen for binding to estrogen receptors, inhibiting estrogen-dependent growth of tumor cells . This suggests that N-Desmethyl Tamoxifen Methanethiosulfonate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

N-Desmethyl Tamoxifen Methanethiosulfonate exerts its effects at the molecular level through its metabolite, endoxifen. Endoxifen binds to estrogen receptors with a higher affinity than Tamoxifen, inhibiting the effects of estrogen on these receptors . This binding interaction can lead to changes in gene expression and potentially inhibit or activate certain enzymes.

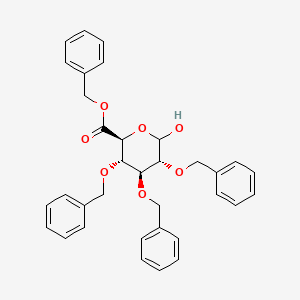

Dosage Effects in Animal Models

While specific studies on N-Desmethyl Tamoxifen Methanethiosulfonate dosage effects in animal models are limited, research on Tamoxifen provides some insights. For instance, one study showed that the subcutaneous injection of 1 mg/kg Tamoxifen in adult female Sprague Dawley rats resulted in higher exposure of the metabolites, including N-Desmethyl Tamoxifen .

Metabolic Pathways

N-Desmethyl Tamoxifen Methanethiosulfonate is part of the metabolic pathway of Tamoxifen. Tamoxifen is metabolized by phase I reactions to active compounds primarily by hydroxylation and demethylation, leading to the formation of N-Desmethyl Tamoxifen .

Transport and Distribution

The transport and distribution of N-Desmethyl Tamoxifen Methanethiosulfonate within cells and tissues are likely similar to that of Tamoxifen and its other metabolites. For instance, concentrations of Tamoxifen and its metabolites in pleural, pericardial, and peritoneal effusions equalled those detected in serum .

Subcellular Localization

Given its role as a metabolite of Tamoxifen, it is likely to be found in similar locations within the cell, particularly in areas where estrogen receptors are present due to its role in binding to these receptors .

Propriétés

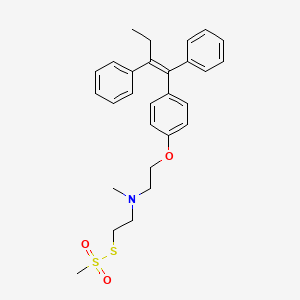

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO3S2/c1-4-27(23-11-7-5-8-12-23)28(24-13-9-6-10-14-24)25-15-17-26(18-16-25)32-21-19-29(2)20-22-33-34(3,30)31/h5-18H,4,19-22H2,1-3H3/b28-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKOLRQKLGUPAC-DQSJHHFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)